molecular formula C13H24N2O2 B6237144 tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers CAS No. 1510230-42-8

tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, Mixture of diastereomers

Cat. No.: B6237144
CAS No.: 1510230-42-8
M. Wt: 240.34 g/mol
InChI Key: DJXLGFSOLWLQJM-UHFFFAOYSA-N
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Description

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, mixture of diastereomers, is a complex organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a decahydro-1,7-naphthyridine ring system with a carboxylate functional group. The presence of multiple stereocenters in the molecule results in a mixture of diastereomers, making it an interesting subject for stereochemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate typically involves multi-step organic reactions One common synthetic route starts with the cyclization of appropriate precursors to form the naphthyridine ring system This can be achieved through a series of condensation reactions involving amines and carbonyl compounds under controlled conditions

Industrial Production Methods

On an industrial scale, the production of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts to accelerate the reaction rates and the implementation of purification techniques such as recrystallization or chromatography to separate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different stereoisomers.

    Substitution: The tert-butyl group or other substituents on the naphthyridine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, leading to derivatives with different chemical and physical properties.

Scientific Research Applications

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on various biological pathways and targets.

    Medicine: Research into its pharmacological properties may lead to the development of new drugs for treating diseases.

    Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties.

Mechanism of Action

The mechanism by which tert-butyl decahydro-1,7-naphthyridine-1-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. Detailed studies on its binding affinity and specificity are crucial for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl octahydro-1,7-naphthyridine-1-carboxylate
  • Tert-butyl decahydro-1,7-naphthyridine-7-carboxylate

Uniqueness

Tert-butyl decahydro-1,7-naphthyridine-1-carboxylate stands out due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of tert-butyl decahydro-1,7-naphthyridine-1-carboxylate, mixture of diastereomers, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl 3,4,4a,5,6,7,8,8a-octahydro-2H-1,7-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-4-5-10-6-7-14-9-11(10)15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXLGFSOLWLQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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